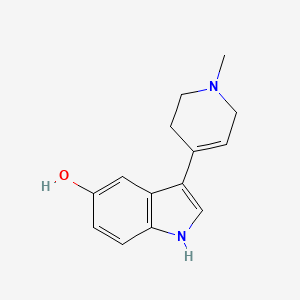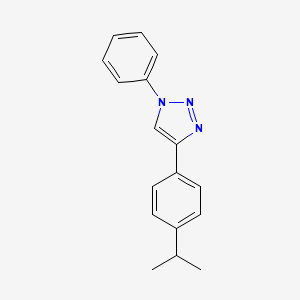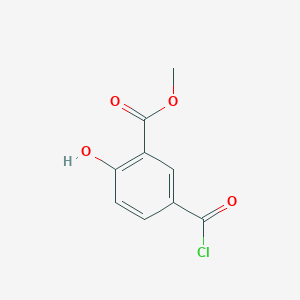
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate is an organic compound with a molecular formula of C9H7ClO4 It is a derivative of salicylic acid, where the hydroxyl group at the second position is retained, and the carboxyl group at the fifth position is converted to a chlorocarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 2-hydroxybenzoate (methyl salicylate) using thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
Starting Material: Methyl 2-hydroxybenzoate
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
Product: this compound
This method ensures the selective chlorination at the fifth position, yielding the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The hydroxyl group at the second position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (e.g., pyridine), solvent (e.g., dichloromethane)
Reduction: Reducing agents (LiAlH4), solvent (e.g., ether)
Oxidation: Oxidizing agents (KMnO4), solvent (e.g., water)
Major Products Formed
Substitution: Amides, esters, thioesters
Reduction: Methyl 5-(hydroxymethyl)-2-hydroxybenzoate
Oxidation: Methyl 5-(chlorocarbonyl)-2-oxobenzoate
Applications De Recherche Scientifique
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential effects on biological systems, including its antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of methyl 5-(chlorocarbonyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, resulting in various biological effects. The hydroxyl group at the second position may also participate in hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxybenzoate (Methyl Salicylate): Lacks the chlorocarbonyl group, primarily used as a flavoring agent and in topical analgesics.
Methyl 5-(hydroxymethyl)-2-hydroxybenzoate: Similar structure but with a hydroxymethyl group instead of a chlorocarbonyl group, used in different synthetic applications.
Methyl 5-(chlorocarbonyl)-2-oxobenzoate: An oxidized form, used in different chemical reactions.
Uniqueness
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate is unique due to the presence of both a chlorocarbonyl group and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Propriétés
Numéro CAS |
89366-33-6 |
|---|---|
Formule moléculaire |
C9H7ClO4 |
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
methyl 5-carbonochloridoyl-2-hydroxybenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-4-5(8(10)12)2-3-7(6)11/h2-4,11H,1H3 |
Clé InChI |
UDQJMKUYQSYZHV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


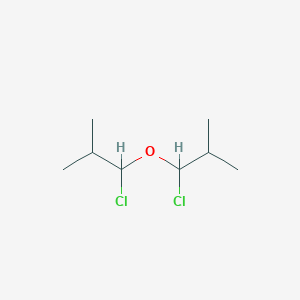


![N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14138900.png)
![[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B14138906.png)
![5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14138909.png)
![N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B14138912.png)
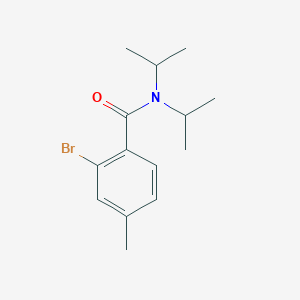
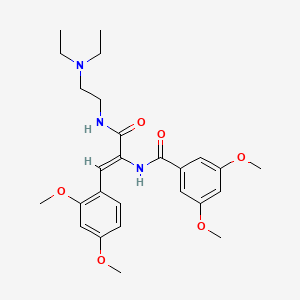
![N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)
![2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14138957.png)

